molecular formula C8H9NO B3031317 5-Ethenyl-2-methoxy-pyridine CAS No. 24674-39-3

5-Ethenyl-2-methoxy-pyridine

Cat. No.: B3031317
CAS No.: 24674-39-3
M. Wt: 135.16 g/mol
InChI Key: DWPLODZUCBLLIE-UHFFFAOYSA-N
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Description

5-Ethenyl-2-methoxy-pyridine (CAS 24674-39-3) is a pyridine derivative functionalized with a methoxy group at the 2-position and an ethenyl (vinyl) group at the 5-position. With a molecular formula of C8H9NO and a molecular weight of 135.16 g/mol, this compound is hypothesized to serve as a versatile building block and intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science . Its structure features two key sites for chemical manipulation: the electron-rich methoxy group can engage in hydrogen bonding and is a potential site for substitution, while the ethenyl group offers a reactive handle for further functionalization through addition reactions or polymerization, similar to other vinyl-substituted pyridines . One common and efficient method for its synthesis is the Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction known for its mild conditions and high functional group tolerance . The compound can undergo various chemical transformations, including oxidation to form pyridine N-oxides, reduction of the ethenyl group to an ethyl group, and substitution of the methoxy group with other functionalities . In scientific research, it is studied as a building block in organic chemistry and explored for potential biological activities, such as antimicrobial and anti-inflammatory properties . The mechanism of action in biological contexts is proposed to involve interactions with molecular targets through the electron-donating methoxy group and the reactive ethenyl group, which can participate in covalent bonding . This product is intended for research purposes only and is not approved for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

5-ethenyl-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-7-4-5-8(10-2)9-6-7/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPLODZUCBLLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630219
Record name 5-Ethenyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24674-39-3
Record name 5-Ethenyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-2-methoxy-pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. This method is favored due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 2-methoxypyridine with acetylene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Ethenyl-2-methoxy-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

5-Ethenyl-2-methoxy-pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-methoxy-pyridine involves its interaction with various molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and biological studies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Substituents (Positions) Key Functional Groups Reactivity/Applications References
This compound N/A Ethenyl (5), Methoxy (2) Vinyl, Methoxy Potential polymerization, intermediates Hypothetical
5-Ethyl-2-Methylpyridine 104-90-5 Ethyl (5), Methyl (2) Alkyl Solvent, intermediate
5-(Chloromethyl)-2-methoxypyridine 101990-70-9 Chloromethyl (5), Methoxy (2) Chloromethyl, Methoxy Nucleophilic substitution, synthesis
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone N/A Methoxy (2), Methyl (5), Ketone (3) Methoxy, Ketone Condensation reactions
5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine N/A Bromo (5), Methoxy (3), Silyl-ethynyl (2) Halogen, Methoxy, Alkyne Cross-coupling (e.g., Suzuki)

Substituent Effects on Reactivity

  • Electron-Donating vs. This contrasts with 5-Ethyl-2-Methylpyridine, where alkyl groups provide steric bulk but minimal electronic activation . In 5-(Chloromethyl)-2-methoxypyridine, the chloromethyl group (-CH₂Cl) enables nucleophilic substitution, making it a versatile intermediate for further derivatization .
  • Reactive Sites :

    • The ethenyl group in this compound offers a site for addition or polymerization, similar to the trimethylsilyl-ethynyl group in 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine, which is used in cross-coupling reactions .

Biological Activity

5-Ethenyl-2-methoxy-pyridine is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₉NO
  • Molecular Weight : 149.17 g/mol

The compound features a pyridine ring substituted with an ethenyl group and a methoxy group, which are critical for its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values as low as 32 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

2. Antifungal Activity

The compound has also demonstrated antifungal properties. Laboratory tests reveal effectiveness against common fungal pathogens, including Candida albicans.

  • Efficacy : The compound inhibited fungal growth at concentrations ranging from 10 to 50 µg/mL, indicating potential therapeutic applications in treating fungal infections .

3. Cytotoxic Effects

Several studies report cytotoxic effects of this compound on cancer cell lines, suggesting its potential as an anticancer agent.

  • Cell Lines Tested : Notable activity was observed in A549 (lung cancer) and HeLa (cervical cancer) cells.
  • IC50 Values : The compound displayed IC50 values of approximately 10 µM in inducing apoptosis in HeLa cells .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can alter the function of these biomolecules, leading to:

  • Inhibition of Microbial Growth : By disrupting essential enzymatic processes in bacteria and fungi.
  • Induction of Apoptosis : In cancer cells through the activation of intrinsic apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 Value
AntimicrobialS. aureus, E. coli32 µg/mL
AntifungalC. albicans10 - 50 µg/mL
CytotoxicA549, HeLa~10 µM

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, with notable low MIC values suggesting strong antimicrobial potential.

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation focused on its cytotoxic properties, this compound was tested against multiple cancer cell lines. Results showed that it induced apoptosis in HeLa cells at concentrations as low as 10 µM, indicating promising avenues for future drug development targeting cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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